N-Me-Lys(Boc)-OMe.HCl
Description
Significance of Lysine (B10760008) Side-Chain Modifications, Including Nε-Methylation, in Peptide and Organic Chemistry
Lysine, an essential amino acid, possesses a primary amine on its ε-carbon, which serves as a versatile handle for chemical modifications. Post-translational modifications (PTMs) of lysine residues in proteins, such as methylation, are crucial regulatory mechanisms in a vast array of biological processes. nih.gov Protein lysine methylation, a seemingly simple addition of a methyl group, can have profound effects on protein function and stability. nih.govacs.org This modification is known to play a significant role in gene regulation, protein-protein interactions, and cellular signaling pathways. nih.govrsc.org
The chemical synthesis of peptides containing methylated lysine residues is of great interest for several reasons. Such modified peptides can serve as valuable tools to study the biological functions of protein methylation. researchgate.netnih.gov Furthermore, the incorporation of Nε-methylated lysine can enhance the therapeutic properties of peptide-based drugs by increasing their stability against enzymatic degradation by proteases like trypsin. researchgate.netresearchgate.netnih.gov Beyond peptide chemistry, lysine and its derivatives are utilized in the construction of complex organic scaffolds and polymers. acs.orgchemimpex.com The ability to selectively introduce methyl groups onto the lysine side chain allows for fine-tuning the physicochemical properties of the resulting molecules. rsc.org
Role of Protected Amino Acid Derivatives as Advanced Building Blocks in Complex Molecule Synthesis
The synthesis of peptides and other complex organic molecules requires a high degree of control to ensure that chemical reactions occur at the desired locations. openaccessjournals.com This is where the concept of "protecting groups" becomes indispensable. Protecting groups are chemical moieties that are temporarily attached to a reactive functional group, such as an amine or a carboxylic acid, to prevent it from participating in a reaction. nih.govmasterorganicchemistry.com
In peptide synthesis, each amino acid is typically protected at its α-amino group and, if necessary, on its side chain. openaccessjournals.comnih.gov This strategy prevents unwanted side reactions and polymerization, allowing for the stepwise and controlled assembly of a specific amino acid sequence. openaccessjournals.comnih.gov The choice of protecting groups is critical and is guided by their stability under certain reaction conditions and the ease of their removal under different, specific conditions—a concept known as orthogonality. masterorganicchemistry.comiris-biotech.de Commonly used protecting groups for amines include the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. masterorganicchemistry.compeptide.com The use of these protected amino acid derivatives as building blocks has revolutionized peptide synthesis, enabling the creation of long and complex peptides with high purity. openaccessjournals.com This approach is not limited to peptides; protected amino acids are also valuable intermediates in the synthesis of a wide range of pharmaceuticals and other bioactive molecules. wikipedia.orgjofamericanscience.org
Overview of Nε-Methyl-Nε-Boc-L-lysine Methyl Ester Hydrochloride as a Key Synthetic Intermediate for Modified Peptides and Organic Scaffolds
Nε-Methyl-Nε-Boc-L-lysine methyl ester hydrochloride (N-Me-Lys(Boc)-OMe.HCl) is a specialized amino acid derivative that exemplifies the principles of side-chain modification and protection. This compound is a derivative of L-lysine where the ε-amino group is monomethylated and also protected by a tert-butyloxycarbonyl (Boc) group. chemimpex.com Additionally, the carboxyl group is protected as a methyl ester, and the α-amino group is present as a hydrochloride salt.
This particular combination of modifications and protecting groups makes this compound a highly valuable and versatile synthetic intermediate. chemimpex.com The Boc group on the ε-amino group allows for the selective deprotection of the α-amino group during peptide synthesis, enabling its incorporation into a growing peptide chain. chemimpex.com The methyl group on the ε-nitrogen is a permanent modification that introduces the desired Nε-methylation into the final product. researchgate.net The methyl ester protects the carboxylic acid during coupling reactions.
The hydrochloride salt form improves the stability and handling of the compound. chemimpex.com Researchers utilize this building block in solid-phase peptide synthesis to create peptides with site-specific monomethylation on lysine residues. researchgate.netnih.gov These modified peptides are instrumental in studying the biological consequences of lysine methylation and in developing new therapeutic agents with enhanced properties. researchgate.netnih.gov
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H25ClN2O4 |
| Molecular Weight | 296.80 g/mol |
| Appearance | White powder |
| Purity | ≥ 98% (HPLC) |
| Melting Point | 152-165 °C |
| Boiling Point | 364.6°C at 760mmHg |
| Storage | 2-8 °C |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)CCCCC(C(=O)OC)N.Cl |
| InChI Key | NANRHOPPXCBHGI-FVGYRXGTSA-N |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C13H27ClN2O4 |
|---|---|
Molecular Weight |
310.82 g/mol |
IUPAC Name |
methyl (2S)-2-(methylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |
InChI |
InChI=1S/C13H26N2O4.ClH/c1-13(2,3)19-12(17)15-9-7-6-8-10(14-4)11(16)18-5;/h10,14H,6-9H2,1-5H3,(H,15,17);1H/t10-;/m0./s1 |
InChI Key |
UHWJQMUZWPIJCA-PPHPATTJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC)NC.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Nε Methyl Nε Boc L Lysine Methyl Ester Hydrochloride
Nε-Methylation Approaches for Lysine (B10760008) Side Chains
The introduction of a methyl group onto the ε-amino group of lysine is a critical transformation. This modification can significantly impact the biological activity and properties of peptides and other molecules. nih.govacs.orgmdpi.comnih.gov
Reductive Methylation Techniques
A widely employed and effective method for the methylation of lysine side chains is reductive amination, often referred to as reductive methylation. core.ac.uk This technique typically involves the reaction of the primary amine with formaldehyde (B43269) to form a Schiff base or an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165). core.ac.ukbme.hu The reaction proceeds rapidly, often leading to dimethylation of the primary amino group. cam.ac.uk
The general reaction can be summarized as follows: R-NH₂ + CH₂O → [R-N=CH₂] → R-NH-CH₃ R-NH-CH₃ + CH₂O → [R-N(CH₃)=CH₂]⁺ → R-N(CH₃)₂
While sodium borohydride is a common reducing agent, other reagents such as sodium cyanoborohydride have also been utilized. wisc.eduresearchgate.net However, the use of sodium cyanoborohydride can sometimes lead to the formation of N-cyanomethyl by-products, which can complicate purification. researchgate.net The choice of reducing agent and reaction conditions can be optimized to favor the desired mono- or dimethylated product.
A study on the reductive methylation of lysine residues in proteins demonstrated that a 20-fold molar excess of formaldehyde can lead to the near-complete modification of all exposed lysine residues. cam.ac.uk The extent of methylation is dependent on the accessibility of the lysine ε-amino group to the reagents and its local microenvironment. core.ac.uk
Strategies for Selective Nε-Methylation in the Presence of Other Reactive Sites
Achieving selective Nε-methylation of lysine in the presence of other reactive functional groups, such as the α-amino group, is a significant challenge in synthetic chemistry. One common strategy involves the use of protecting groups to temporarily block the α-amino group, allowing for the specific modification of the ε-amino group.
For instance, a convenient route for preparing Nα-Fmoc-Nε-(Boc, methyl)-l-lysine has been established. researchgate.netnih.gov This method highlights the use of orthogonal protecting groups (Fmoc and Boc) to achieve selective modifications at different sites of the lysine molecule. Another approach involves the methylation of α-N-carbobenzoxy-ε-N-benzyl-L-lysine with formaldehyde and formic acid. cdnsciencepub.com
The selective N-methylation of Boc-protected amino acids has also been investigated, where the carboxylate group can be chelated by a sodium cation, thereby preventing its methylation and allowing for preferential N-methylation. acs.org
Epsilon-Amino Protecting Group Chemistry: Tert-Butyloxycarbonyl (Boc) Strategy
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of conditions and its facile removal under mild acidic conditions. organic-chemistry.orgchemistrysteps.com
Introduction of Boc Protection on Nε-Methylated Lysine Side Chains
The introduction of the Boc group onto the Nε-methylated lysine side chain is typically achieved by reacting the Nε-methyl-lysine derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgjkchemical.comjk-sci.com This reaction is a nucleophilic acyl substitution where the amine attacks a carbonyl carbon of Boc₂O. jkchemical.com The choice of solvent and base can influence the reaction efficiency.
A concise preparation of Nα-Fmoc-Nε-(Boc, methyl)-lysine has been described, which involves debenzylation through catalytic hydrogenolysis followed by Boc protection in a one-pot reaction. nih.gov
Sequential or Simultaneous Protection and Methylation Methodologies
The synthesis of Nε-Methyl-Nε-Boc-L-lysine can be approached through either sequential or simultaneous protection and methylation strategies.
In a sequential approach, one might first methylate the ε-amino group of a suitably α-protected lysine derivative, followed by the introduction of the Boc group. Alternatively, the ε-amino group could first be protected with a group that can be removed to allow for methylation, followed by the introduction of the Boc group.
A reported concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine involves consecutive reductive benzylation and reductive methylation in a one-pot reaction, followed by debenzylation and Boc protection in another one-pot reaction. nih.gov Another strategy involves the magnesium-catalyzed reduction of N-Boc protected amines to yield N-methyl amines. nih.gov
Carboxyl Group Protection: Methyl Ester Formation
To prevent unwanted side reactions during subsequent synthetic steps, such as peptide coupling, the carboxylic acid group of the amino acid is often protected as an ester. The methyl ester is a common choice for this purpose.
The formation of the methyl ester of Nε-Boc-L-lysine can be achieved through various standard esterification methods. One common method involves reacting the Boc-protected amino acid with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride (SOCl₂). However, care must be taken as the Boc group is acid-labile and can be deprotected by the HCl generated from the reaction of thionyl chloride with methanol. researchgate.net
Esterification Methods for Amino Acid Carboxylates
The esterification of the carboxylic acid group in amino acids is a fundamental step in their chemical manipulation. tandfonline.com This transformation is often necessary to protect the carboxyl group during subsequent reactions, such as peptide coupling. acs.org Several methods have been developed for the esterification of amino acids, each with its own advantages and limitations.
Commonly employed methods for the synthesis of amino acid methyl esters include:
Fischer-Speier Esterification : This classic method involves reacting the amino acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as hydrogen chloride (HCl) or sulfuric acid (H₂SO₄). researchgate.netpearson.comgoogle.com The reaction is typically performed at room temperature or with gentle heating. researchgate.net The acidic conditions also serve to protect the α-amino group as its hydrochloride salt, preventing it from undergoing undesired reactions. researchgate.net
Thionyl Chloride Method : Another widely used procedure involves the use of thionyl chloride (SOCl₂) in methanol. researchgate.net Thionyl chloride reacts with methanol to generate HCl in situ, which then catalyzes the esterification. This method is generally fast and efficient. researchgate.net
Trimethylchlorosilane (TMSCl) Method : A milder and convenient alternative for esterification involves reacting the amino acid with methanol in the presence of trimethylchlorosilane. researchgate.netscispace.com This method proceeds at room temperature and offers good to excellent yields for a variety of amino acids. researchgate.netscispace.com
Ion-Exchange Resins : Macroreticular ion-exchange resins, such as Amberlyst-15, can act as solid-supported catalysts for the esterification of amino acids in methanol or ethanol. tandfonline.com This method simplifies the work-up and isolation procedure as the catalyst can be easily filtered off. tandfonline.com
| Esterification Method | Reagents | Conditions | Key Advantages | Reference |
| Fischer-Speier Esterification | Methanol, HCl or H₂SO₄ | Room temperature or reflux | Well-established, inexpensive reagents | researchgate.netgoogle.com |
| Thionyl Chloride Method | Methanol, Thionyl Chloride | Ice bath, then reflux or room temp | Fast and efficient | researchgate.net |
| TMSCl Method | Methanol, Trimethylchlorosilane | Room temperature | Mild conditions, simple workup | researchgate.netscispace.com |
| Ion-Exchange Resin | Methanol, Amberlyst-15 | Room temperature | Simple catalyst removal, reusable catalyst | tandfonline.com |
Integrated Synthetic Routes to Nε-Methyl-Nε-Boc-L-lysine Methyl Ester Hydrochloride
The synthesis of Nε-Methyl-Nε-Boc-L-lysine methyl ester hydrochloride is a multi-step process that requires careful protection and deprotection strategies to achieve the desired product with high purity and yield. vulcanchem.com
Multi-step Synthetic Pathways Involving Intermediate Protection and Deprotection
A common strategy for the synthesis of this compound involves a series of sequential reactions:
Protection of the ε-amino group : The synthesis typically begins with a lysine derivative where the ε-amino group is protected. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability and ease of removal under acidic conditions. peptide.comnordmann.global
Esterification of the α-carboxyl group : The carboxylic acid is then converted to its methyl ester, as described in section 2.3.1. This is often achieved using methanol and a catalyst like thionyl chloride or hydrogen chloride. researchgate.net
N-methylation of the ε-amino group : This is a critical step where the methyl group is introduced onto the ε-nitrogen. This can be achieved through various methods, including reductive amination.
Formation of the Hydrochloride Salt : The final step involves the formation of the hydrochloride salt, which improves the stability and handling of the compound.
The protection of the α-amino group is also a critical consideration throughout the synthesis to prevent its unwanted methylation. This is often achieved by carrying out the reactions under acidic conditions where the α-amino group is protonated and thus unreactive. researchgate.net
Purification and Isolation Techniques for Nε-Methylated Lysine Derivatives
The purification of N-methylated lysine derivatives is essential to obtain a product of high purity, which is critical for its use in research and development. google.comnih.gov
Chromatographic Purification Methods (e.g., Silica (B1680970) Gel Column Chromatography)
Silica gel column chromatography is a powerful and widely used technique for the purification of organic compounds, including amino acid derivatives. researchgate.net The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase (silica gel) and a mobile phase (a solvent or a mixture of solvents).
In the purification of Nε-methylated lysine derivatives, the choice of the eluent system is crucial for achieving good separation. A gradient of solvents with increasing polarity, such as a mixture of ethyl acetate (B1210297) and hexane, or dichloromethane (B109758) and methanol, is often employed to effectively separate the desired product from starting materials and by-products. The progress of the separation is typically monitored by thin-layer chromatography (TLC). nih.gov Following chromatography, the fractions containing the pure product are combined, and the solvent is removed to yield the purified compound. researchgate.net
| Purification Technique | Principle | Application to N-methylated Lysine Derivatives | Reference |
| Silica Gel Column Chromatography | Differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent). | Separation of the target compound from unreacted starting materials and reaction by-products. | researchgate.net |
| Thin-Layer Chromatography (TLC) | Similar to column chromatography but on a smaller scale, used for monitoring reaction progress and optimizing separation conditions. | To identify the fractions containing the pure product during column chromatography. | nih.gov |
| Ion-Exchange Chromatography | Separation based on the charge of the molecules. | Can be used to purify the final hydrochloride salt and remove any charged impurities. | google.com |
Methods for Hydrochloride Salt Formation and Controlled Precipitation
The formation of the hydrochloride salt of N-Me-Lys(Boc)-OMe is a critical step to obtain a stable, solid product. This is typically achieved by treating a solution of the free base with hydrochloric acid. The choice of solvent and the method of introducing the HCl are crucial for controlling the precipitation and obtaining a crystalline product with high purity.
Commonly used methods for the preparation of amino acid ester hydrochlorides involve the use of methanolic HCl or gaseous hydrogen chloride in an anhydrous organic solvent. For instance, a general and convenient method for synthesizing amino acid methyl ester hydrochlorides involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane at room temperature. nih.gov This method offers mild conditions and generally provides good to excellent yields. nih.gov
In a typical procedure for hydrochloride salt formation, the purified N-Me-Lys(Boc)-OMe free base would be dissolved in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or a mixture thereof. A solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or dioxane) is then added dropwise with stirring. The hydrochloride salt, being less soluble in the non-polar solvent system, precipitates out of the solution.
Controlled precipitation is key to obtaining a product with high purity and good crystalline form. This can be influenced by several factors:
Solvent System: The choice of solvent is critical. A solvent in which the free base is soluble but the hydrochloride salt is not is ideal. Often, a combination of solvents is used to achieve the desired solubility profile.
Temperature: Precipitation is often carried out at reduced temperatures (e.g., 0 °C to -20 °C) to maximize the yield of the precipitated salt. Cooling the solution after the addition of HCl can induce further precipitation.
Rate of Addition: Slow, dropwise addition of the hydrochloric acid solution allows for the formation of well-defined crystals rather than an amorphous solid, which can be more difficult to filter and purify.
Stirring: Continuous stirring during the addition of HCl and the subsequent precipitation ensures homogeneity and promotes the formation of a uniform crystalline product.
After precipitation, the solid hydrochloride salt is collected by filtration, washed with a cold, anhydrous solvent (to remove any residual impurities and excess HCl), and dried under vacuum to yield the final product. The purity of the resulting N-Me-Lys(Boc)-OMe.HCl can be assessed by standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
The table below summarizes various reagents and conditions that have been successfully employed for the synthesis of amino acid ester hydrochlorides, which are analogous to the formation of the target compound's salt.
| Reagent System | Amino Acid Type | Conditions | Yield | Reference |
| Trimethylchlorosilane/Methanol | Natural, Aromatic, Aliphatic | Room Temperature | Good to Excellent | nih.gov |
| Thionyl Chloride/Methanol | General Amino Acids | Not specified | Not specified | nih.gov |
| Gaseous HCl/Methanol | General Amino Acids | Not specified | Not specified | nih.gov |
Table 1: Reagent Systems for Amino Acid Methyl Ester Hydrochloride Synthesis
Protective Group Orthogonality and Reactivity Profiles in Nε Methylated Lysine Chemistry
Boc Group in Nε-Methylated Lysine (B10760008) Protection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions, including basic, nucleophilic, and catalytic hydrogenation conditions. rsc.orgresearchgate.net Its removal is typically achieved under acidic conditions.
The deprotection of the Boc group proceeds via an acid-catalyzed mechanism. chemistrysteps.com Strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in a suitable solvent, protonate the carbonyl oxygen of the carbamate (B1207046). chemistrysteps.comjk-sci.com This initial protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. chemistrysteps.comwikipedia.org This carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide. chemistrysteps.comjk-sci.com
The choice of acid and reaction conditions can be optimized to ensure efficient and clean deprotection. researchgate.net While strong acids like neat TFA are effective, they can sometimes lead to side reactions caused by the highly reactive tert-butyl cation, which can alkylate nucleophilic residues. wikipedia.orgpeptide.com To mitigate this, scavengers such as anisole, thioanisole, or dithiothreitol (B142953) are often added to the deprotection mixture. wikipedia.orgpeptide.com
For substrates sensitive to strong acids, milder conditions have been developed. These can include using p-toluenesulfonic acid (p-TSA) or employing Lewis acids like cerium(III) chloride, which can allow for selective deprotection in the presence of other acid-sensitive groups. organic-chemistry.orggoogle.com In the specific context of Nε-Boc-Nε-methyllysine, deprotection has been successfully achieved using a mild 2% TFA solution, demonstrating that the N-methyl group does not preclude effective Boc removal under tailored acidic conditions. researchgate.net
Table 1: Selected Reagents for Boc Deprotection
| Reagent(s) | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | 25-100% in Dichloromethane (B109758) (DCM) | Highly effective; may require scavengers to prevent side reactions. jk-sci.comwikipedia.org |
| Hydrogen Chloride (HCl) | In organic solvents like methanol (B129727) or dioxane | Common and effective method. wikipedia.org |
| p-Toluenesulfonic Acid (p-TSA) | In DCM/TFE | A solid, non-volatile acid alternative. google.com |
| Lewis Acids (e.g., CeCl₃, AlCl₃) | Varies (e.g., MeCN/H₂O) | Offers selectivity in the presence of other protecting groups. wikipedia.orgorganic-chemistry.org |
| Oxalyl Chloride | In DCM | Mild method for certain substrates, particularly those with electron-withdrawing groups. nih.gov |
The presence of a methyl group on the same nitrogen as the Boc group can influence the carbamate's stability and reactivity. The electron-donating nature of the methyl group can potentially increase the electron density on the nitrogen, which might slightly alter the reactivity of the carbamate carbonyl. However, the primary factor governing the Boc group's stability remains its acid lability.
The Boc group is generally stable to basic conditions, a property that is crucial for its orthogonality with base-labile protecting groups like methyl esters. researchgate.netorganic-chemistry.org While some activated N-Boc groups (e.g., on an indole (B1671886) nitrogen) can be cleaved under basic conditions, this is not typical for aliphatic amines. sci-hub.se Research has shown that the Nε-Boc group on lysine is stable to the basic conditions (e.g., piperidine) used for Fmoc group removal in solid-phase peptide synthesis (SPPS). peptide.com This stability is expected to be maintained in N-Me-Lys(Boc)-OMe.HCl, allowing for the selective deprotection of other groups without premature loss of the Boc protection.
The steric hindrance introduced by the N-methyl group, in addition to the bulky tert-butyl group, does not significantly impede the accessibility of the carbamate's carbonyl oxygen to protonation, as effective deprotection is still readily achieved. researchgate.net
Methyl Ester Group in Carboxyl Protection
The methyl ester is a common and simple protecting group for carboxylic acids. Its removal is typically achieved through base-mediated hydrolysis, also known as saponification.
The standard method for methyl ester deprotection is hydrolysis using an aqueous base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH). chemicalforums.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the ester's carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) ion and yielding the carboxylate salt. A final acidification step is required to produce the free carboxylic acid.
Selective cleavage of the methyl ester in the presence of the acid-labile Boc group is a critical step in many synthetic strategies. This is readily achievable due to their differing chemical stabilities. amelica.org Mild basic conditions can be employed to hydrolyze the methyl ester without affecting the Boc group. chemicalforums.comamelica.org Lithium hydroxide in a mixture of tetrahydrofuran (B95107) (THF) and water is a frequently used system that provides clean and efficient deprotection with minimal risk of side reactions like racemization, provided the reaction is not heated. chemicalforums.com
Table 2: Common Conditions for Methyl Ester Hydrolysis
| Reagent(s) | Typical Solvent(s) | Notes |
| Lithium Hydroxide (LiOH) | THF/Water, Methanol/Water | Mild and commonly used; minimizes racemization risk at room temperature. chemicalforums.com |
| Sodium Hydroxide (NaOH) | Methanol/Water | A stronger base, effective but may increase risk of side reactions if not controlled. |
| Potassium Hydroxide (KOH) | Methanol/Water | Similar in reactivity to NaOH. chemicalforums.com |
| Bis(tributyltin) oxide (BBTO) | - | A non-acidolytic and non-nucleophilic method for selective cleavage. thieme-connect.de |
The methyl ester is compatible with the acidic conditions required for Boc deprotection, making it a suitable partner in an orthogonal protection scheme. organic-chemistry.org It is also stable during many standard peptide coupling reactions. thieme-connect.de However, its lability towards strong nucleophiles and bases means that care must be taken during steps that employ such reagents. For instance, in Fmoc-based peptide synthesis, the repeated use of piperidine (B6355638) (a base) for Fmoc deprotection can potentially lead to partial hydrolysis of a C-terminal methyl ester, although this is generally a slow process. iris-biotech.de
In the context of this compound, the methyl ester's stability to acid allows for the selective removal of the Nε-Boc group first, if desired. Conversely, the Boc group's stability to base allows for the selective hydrolysis of the methyl ester while the side chain remains protected. amelica.org
Orthogonal Protecting Group Strategies in Lysine Derivative Synthesis
The synthesis of modified amino acids like this compound is a prime example of the power of orthogonal protecting group strategies. iris-biotech.deresearchgate.net The Boc group (acid-labile) and the methyl ester (base-labile) form a classic orthogonal pair. peptide.comtotal-synthesis.com This orthogonality allows for the selective deprotection of either the ε-amino group or the C-terminal carboxyl group, providing synthetic flexibility.
For example, one could first hydrolyze the methyl ester under basic conditions to yield N-Me-Lys(Boc)-OH. This intermediate could then be coupled to another amino acid or peptide at its C-terminus. Subsequently, the Boc group could be removed with acid to expose the Nε-methylamino group for further modification. Alternatively, the Boc group could be removed first with acid to give H-N-Me-Lys-OMe.HCl, which could then be used in reactions involving the side-chain amine, while the C-terminus remains protected as the methyl ester.
This strategic unmasking of functional groups is essential for building complex peptides and other molecules where specific, site-selective modifications are required. iris-biotech.desigmaaldrich.com The combination of the acid-labile Boc group and the base-labile methyl ester in this compound provides two distinct chemical handles that can be addressed independently, making it a valuable building block in synthetic chemistry.
Compatibility with Nα-Fmoc Strategy in Solid-Phase Peptide Synthesis (e.g., Fmoc-Lys(Boc)(Me)-OH as a Precursor)
The use of Nα-Fmoc-Nε-(Boc, methyl)-lysine derivatives, such as Fmoc-Lys(Boc)(Me)-OH, is a cornerstone for the site-specific incorporation of monomethylated lysine into peptides via solid-phase peptide synthesis (SPPS). chemicalbook.com The Fmoc (fluorenylmethyloxycarbonyl) group at the α-amino position and the Boc (tert-butyloxycarbonyl) group protecting the Nε-amino functionality represent a widely used orthogonal protection scheme. nih.goviris-biotech.de This orthogonality is fundamental to SPPS, allowing for the selective removal of one group while the other remains intact. iris-biotech.depeptide.com
The Nα-Fmoc group is base-labile, typically removed by treatment with a secondary amine like piperidine, which does not affect the acid-sensitive Boc group. nih.goviris-biotech.de Conversely, the Nε-Boc group is stable to the basic conditions used for Fmoc deprotection but is readily cleaved with acids like trifluoroacetic acid (TFA), often during the final cleavage of the peptide from the resin. peptide.comorganic-chemistry.org This differential stability allows for the iterative deprotection of the α-amino group for peptide chain elongation without prematurely exposing the lysine side chain. nih.govpeptide.com
Fmoc-Lys(Boc)(Me)-OH serves as a critical building block in this strategy, enabling the efficient synthesis of peptides containing monomethylated lysine. chemicalbook.com Its use simplifies the synthetic process and enhances the fidelity of incorporating this important post-translational modification, which is particularly relevant for studying histone modifications in epigenetics. chemicalbook.com The presence of both the Boc and methyl groups on the ε-amino nitrogen provides steric bulk and electronic modification that must be considered during peptide coupling reactions.
| Building Block | Nα-Protection | Nε-Protection | Key Features |
| Fmoc-Lys(Boc)(Me)-OH | Fmoc | Boc, Methyl | Enables site-specific incorporation of monomethylated lysine in SPPS. chemicalbook.com |
| Fmoc-Lys(Boc)-OH | Fmoc | Boc | Standard derivative for introducing lysine; Boc group is removed with TFA. peptide.com |
| Fmoc-Lys(Dde)-OH | Fmoc | Dde | Dde group can be selectively removed with hydrazine, orthogonal to Fmoc and Boc. peptide.com |
| Fmoc-Lys(Mtt)-OH | Fmoc | Mtt | Mtt group is labile to mild acid, allowing for selective deprotection on-resin. peptide.com |
Selective Cleavage Methodologies for Differential Deprotection of Alpha-Amino and Epsilon-Amino Groups
The success of synthesizing complex peptides with modified residues like Nε-methylated lysine hinges on the ability to selectively deprotect the different functional groups at various stages of the synthesis. tandfonline.com The orthogonality of the protecting groups is what makes this possible. iris-biotech.depeptide.com
Nα-Fmoc Group Deprotection: The Fmoc group is reliably removed using a solution of a secondary amine, most commonly 20% piperidine in a solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). iris-biotech.de This deprotection is rapid and highly specific, leaving acid-labile side-chain protecting groups, such as Boc, completely intact. nih.gov The release of the fluorene (B118485) moiety during this step can be monitored by UV absorption, providing a useful real-time indicator of the reaction's progress. nih.gov
Nε-Boc Group Deprotection: The Boc group, which protects the Nε-amino group of lysine, is stable under the basic conditions of Fmoc removal. organic-chemistry.org Its cleavage requires strong acidic conditions, typically a high concentration of trifluoroacetic acid (TFA), often in a cocktail with scavengers to prevent side reactions. peptide.comorganic-chemistry.org This step is usually performed concurrently with the cleavage of the finished peptide from the solid support. peptide.com
Methyl Ester (OMe) Cleavage: The methyl ester at the C-terminus, as in this compound, is typically cleaved by saponification using a base such as sodium hydroxide in a mixture of water and an organic solvent. This method, however, is generally employed in solution-phase synthesis rather than the standard Fmoc-based SPPS. In SPPS, the C-terminal amino acid is anchored to the resin, and the final peptide is cleaved from this support.
The combination of these distinct cleavage methodologies allows for a highly controlled and sequential manipulation of the peptide chain, which is essential for building well-defined peptide sequences with specific modifications. tandfonline.com
| Protecting Group | Cleavage Reagent | Stability Conditions |
| Fmoc | 20% Piperidine in DMF | Stable to acid. nih.goviris-biotech.de |
| Boc | Trifluoroacetic Acid (TFA) | Stable to base. peptide.comorganic-chemistry.org |
| Methyl Ester | Base (e.g., NaOH) | Typically used in solution phase. |
| Dde | Hydrazine | Orthogonal to Fmoc and acid-labile groups. peptide.comresearchgate.net |
| Mtt | Mild Acid | Allows for selective on-resin deprotection. peptide.com |
Influence of Nε-Methylation on Lysine Residue Reactivity in Peptide Synthesis
The introduction of a methyl group on the ε-amino nitrogen of lysine has significant consequences for the residue's reactivity during peptide synthesis, primarily by altering its steric and electronic properties.
N-methylation of an amino group introduces additional steric bulk. peptide.comscielo.org.mx This increased steric hindrance around the nitrogen atom can impede the approach of reagents, particularly the activated carboxyl group of the incoming amino acid during the coupling step. beilstein-journals.org This is a critical consideration in peptide synthesis, as it can lead to slower reaction rates and incomplete couplings. peptide.com
The steric hindrance caused by Nε-methylation necessitates the use of more potent coupling reagents to achieve efficient peptide bond formation. peptide.combachem.com Standard coupling reagents like HBTU and HCTU may be less effective. peptide.com More powerful reagents such as HATU, PyBOP, or PyAOP are often required to overcome the reduced reactivity of the N-methylated amine and drive the coupling reaction to completion. peptide.combachem.com In some challenging cases, even more specialized reagents like PyBrOP or the formation of amino acid fluorides in situ are employed. bachem.com
The presence of the Nε-methyl group can also influence the propensity for side reactions. While the increased steric bulk can slow down the desired coupling reaction, it can also potentially suppress certain unwanted side reactions. However, there is anecdotal evidence that the basicity of some N-methylated side chains, like that of dimethyllysine, might promote the premature cleavage of the Nα-Fmoc group during subsequent coupling steps, which could lead to the undesirable addition of multiple amino acid residues. nih.gov Careful selection of coupling reagents and reaction conditions is therefore crucial to maximize coupling efficiency while minimizing any potential side reactions. bachem.comresearchgate.netiris-biotech.de
| Coupling Reagent | Efficacy with N-Methylated Amino Acids | Notes |
| HBTU/HCTU | Less effective | May result in incomplete coupling due to steric hindrance. peptide.com |
| HATU | Highly effective | Often the reagent of choice for difficult couplings, including N-methylated residues. peptide.combachem.com |
| PyBOP/PyAOP | Effective | Phosphonium salt-based reagents that show good performance with sterically hindered amines. bachem.com |
| PyBrOP | Very effective | Highly reactive, but may increase the risk of racemization with prolonged reaction times. bachem.com |
| COMU | Highly effective | Offers high coupling efficiency comparable to HATU, with improved safety and solubility profiles. bachem.com |
Advanced Applications in Chemical Synthesis and Chemical Biology
Building Block for Peptide Synthesis
The primary application of this compound is as a specialized monomer in the synthesis of peptides, enabling the introduction of a methyl group at a specific lysine (B10760008) residue. This modification can significantly influence the peptide's conformation, stability, and biological activity.
Fmoc-Nε-(Boc, methyl)-L-lysine is seamlessly integrated into standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols. This allows for the routine and efficient construction of peptide chains on a solid support with a predetermined site of lysine monomethylation. peptide.com The Fmoc group on the α-amino function is base-labile and removed under mild basic conditions (e.g., piperidine (B6355638) in DMF), which are orthogonal to the acid-labile Boc group protecting the Nε-methylamino group. The Boc group remains intact throughout the chain assembly and is typically removed during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA). peptide.com
This strategy has been successfully employed to synthesize peptides containing monomethylated lysine, which are instrumental in studying protein-protein interactions and the effects of post-translational modifications. peptide.com
The coupling of Fmoc-Nε-(Boc, methyl)-L-lysine onto the growing peptide chain can be accomplished using standard activation procedures. peptide.com However, the presence of the methyl group on the ε-nitrogen can introduce steric hindrance, potentially slowing down the coupling reaction compared to its unmethylated counterpart. To ensure efficient and complete coupling, a variety of coupling reagents can be utilized. The choice of reagent can be critical, especially when coupling to a sterically hindered N-terminus or when dealing with aggregation-prone sequences.
| Coupling Reagent Class | Examples | Suitability for N-methylated Residues |
| Carbodiimides | DIC (Diisopropylcarbodiimide) with additives like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure | Effective, especially under slightly acidic conditions which can protonate the sidechain and prevent side reactions. peptide.com |
| Onium Salts (Aminium/Uronium) | HBTU, TBTU, HATU, HCTU | HATU is particularly effective for coupling sterically hindered amino acids, including N-methylated ones. peptide.com HBTU and HCTU are generally less effective in these challenging couplings. |
| Onium Salts (Phosphonium) | PyBOP, PyAOP, PyBroP | PyAOP and PyBOP/HOAt are considered highly promising and effective reagents for difficult couplings involving N-methylated amino acids. peptide.com |
| Other | BOP-Cl | Has been used for coupling sterically hindered residues. peptide.com |
A common and effective strategy involves the use of diisopropylcarbodiimide (DIC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). peptide.com For particularly challenging couplings, more potent activating agents such as HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)) or PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)) are often employed to drive the reaction to completion. peptide.com
The incorporation of N-methylated amino acids, including Nε-methylated lysine, into peptide sequences during SPPS can present several challenges:
Steric Hindrance: The methyl group on the nitrogen atom increases the steric bulk around the reaction center, which can impede the approach of the activated carboxyl group of the incoming amino acid. This can lead to slower reaction kinetics and incomplete coupling reactions.
Aggregation: Peptide chains containing N-methylated residues can sometimes be more prone to aggregation on the solid support. This aggregation can physically block reactive sites, leading to truncated or deletion sequences.
Difficult Couplings: Coupling an amino acid onto an N-methylated residue is particularly challenging due to the steric hindrance. This often requires longer reaction times, double coupling cycles, or the use of more powerful coupling reagents. nih.gov
Strategies to Overcome these Challenges:
| Challenge | Mitigation Strategy |
| Slow/Incomplete Coupling | - Use of potent coupling reagents: HATU, PyAOP, or PyBOP/HOAt are often more effective than standard reagents. peptide.com- Double coupling: Repeating the coupling step with fresh reagents can help drive the reaction to completion.- Elevated temperatures: Microwave-assisted SPPS can enhance coupling efficiency for sterically hindered residues. |
| Peptide Aggregation | - Use of structure-disrupting elements: Incorporating pseudoproline dipeptides or DMB-dipeptides can help break up secondary structures that lead to aggregation. bachem.com- Choice of solvent: Solvents like N-methylpyrrolidone (NMP) or the use of solvent mixtures can sometimes improve solvation and reduce aggregation. cem.com |
| Monitoring Completion | - Alternative monitoring tests: The standard ninhydrin (B49086) (Kaiser) test gives a false negative for N-methylated amines. Alternative tests like the bromophenol blue test are required to monitor the completion of the coupling reaction. nih.gov |
While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (SolPS) remains a valuable strategy, particularly for the large-scale production of peptides and the synthesis of complex, difficult sequences. The protected building block, Fmoc-Nε-(Boc, methyl)-L-lysine, is also well-suited for use in solution-phase synthesis. nih.govnih.gov
In SolPS, peptide fragments are synthesized in solution and then coupled together. This approach can be advantageous for long or aggregation-prone peptides, as the intermediate fragments can be purified to a high degree before the final coupling steps. The use of N-Me-Lys(Boc)-OMe.HCl or its Nα-protected derivatives in solution-phase synthesis allows for the precise incorporation of the methylated lysine residue into a specific peptide fragment, which can then be used in a convergent synthesis strategy to assemble a larger, more complex peptide. arkat-usa.org The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is often preferred in solution-phase synthesis, and derivatives of Nε-methyl-lysine can be prepared to be compatible with this approach. arkat-usa.org
The primary utility of this compound and its derivatives is the synthesis of peptides containing Nε-methyllysine. chemicalbook.com This modification is a key post-translational modification found in many proteins, and synthetic peptides containing this modification are invaluable for studying its biological role. peptide.com
Furthermore, the introduction of an N-methyl group into the peptide backbone is a common strategy in the design of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but have been modified to enhance their therapeutic properties. N-methylation can:
Increase Proteolytic Stability: The methyl group on the amide nitrogen sterically hinders the action of proteases, making the peptide more resistant to enzymatic degradation and thus increasing its in vivo half-life. nih.gov
Modulate Conformation: N-methylation restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation and potentially increase its receptor affinity and selectivity.
Improve Membrane Permeability: In some cases, N-methylation can enhance the lipophilicity of a peptide, which may improve its ability to cross cell membranes.
Incorporation into Solid-Phase Peptide Synthesis (SPPS) Protocols for Site-Specifically Modified Peptides
Synthesis of Histone Tail Peptides and Epigenetic Probes
One of the most significant applications of site-specifically Nε-methylated lysine building blocks is in the field of epigenetics. chemicalbook.com Lysine methylation on the N-terminal tails of histone proteins is a critical component of the "histone code," which regulates gene expression. peptide.com The ability to synthesize histone tail peptides with defined methylation states at specific lysine residues is essential for deciphering this code.
Fmoc-Nε-(Boc, methyl)-L-lysine is a key reagent for synthesizing histone tail peptides that are monomethylated at a specific lysine residue (e.g., H3K4me1, H3K9me1, H3K27me1, H4K20me1). peptide.com These synthetic peptides are used in a variety of applications:
Substrates for Enzymatic Assays: They serve as substrates for histone methyltransferases (HMTs) and demethylases (KDMs), allowing for the study of enzyme activity and specificity.
Probes for "Reader" Domains: They are used to investigate the binding of "reader" proteins, which contain domains (e.g., chromodomains, Tudor domains) that specifically recognize methylated lysine residues. This is crucial for understanding how the signal of histone methylation is translated into downstream biological effects. nih.gov
Development of Antibodies: Synthetic methylated peptides are used as antigens to generate specific antibodies that can recognize a particular methylation mark on a histone protein.
The synthesis of these histone tail peptides allows for the creation of powerful epigenetic probes . These are chemical tools designed to study and manipulate the epigenetic machinery. nih.gov By incorporating site-specifically methylated lysine, researchers can create probes that can, for example, selectively bind to a specific reader domain, thereby blocking its interaction with the native histone and allowing for the study of the functional consequences. nih.gov This approach provides a powerful means to validate epigenetic targets for potential therapeutic intervention. nih.govnih.gov
Role in Creating Histone Peptides with Defined Lysine Methylation States
This compound and its analogs are instrumental in the synthesis of histone peptides with specific, pre-determined lysine methylation patterns. Lysine methylation is a critical post-translational modification (PTM) on histone tails that dictates chromatin structure and gene expression. nih.gov The synthesis of peptides mirroring these modifications is essential for their study.
By incorporating a building block where the lysine residue is already methylated at a specific position (mono-, di-, or trimethylated), researchers can dictate the exact location and state of methylation within a synthetic histone tail peptide. chemicalbook.com This circumvents the often difficult and non-specific enzymatic methods for methylation. The use of derivatives like Fmoc-N-Me-Lys(Boc)-OH, a closely related compound, enables the precise insertion of a monomethylated lysine residue during solid-phase peptide synthesis (SPPS). chemicalbook.com This control is fundamental for creating homogenous peptide populations with defined epigenetic marks, which are crucial for subsequent biochemical and biophysical assays.
Table 1: Key Structural Features of this compound for Peptide Synthesis
| Feature | Group | Purpose in Synthesis |
|---|---|---|
| α-Amino Protection | N-Methyl (N-Me) | Provides a specific methylation state from the outset of the synthesis. |
| ε-Amino Protection | tert-butoxycarbonyl (Boc) | Prevents unwanted side reactions at the lysine side chain; can be removed under acidic conditions for further functionalization. chemimpex.com |
| C-Terminus Protection | Methyl Ester (OMe) | Protects the carboxylic acid during coupling reactions; can be hydrolyzed to allow for C-terminal extension or modification. |
Research Applications in Epigenetics and Chromatin Biology
The synthetic histone peptides created using this compound and similar reagents are powerful tools for dissecting the complexities of epigenetics. chemicalbook.com Histone lysine methylation is a key regulatory mechanism in gene expression, and its dysregulation is implicated in various diseases. nih.gov
Detailed Research Applications:
Studying "Reader" Domain Interactions: Histone modifications are recognized by specific protein modules known as "reader" domains. Synthetic peptides with defined methylation states are used in binding assays (e.g., pull-downs, surface plasmon resonance) to identify and characterize proteins that bind specifically to monomethylated, dimethylated, or trimethylated lysine. For instance, studies have shown how the chromodomain of Polycomb protein binds specifically to histone H3 methylated at lysine 27 (H3K27me), a modification linked to gene silencing. researchgate.net
Substrate Specificity of "Writer" and "Eraser" Enzymes: These peptides serve as substrates to study the activity and specificity of histone methyltransferases ("writers") and demethylases ("erasers"). Researchers can assess how the existing methylation state on a peptide influences the activity of these enzymes.
Antibody Development and Characterization: Homogenously modified peptides are used as antigens to generate highly specific antibodies that can recognize a particular lysine methylation state. These antibodies are indispensable tools for techniques like chromatin immunoprecipitation (ChIP), Western blotting, and immunohistochemistry to probe histone modifications in cellular and tissue contexts.
Bioconjugation and Functionalization Strategies
The strategic placement of protecting groups on this compound makes it a versatile component for bioconjugation, where biomolecules are linked to create novel functional constructs. chemimpex.com
Controlled Derivatization of Lysine Residues for Biologically Active Molecules
The orthogonal protection scheme of this compound allows for the selective deprotection and modification of its different functional groups. The Boc group on the side-chain amine is acid-labile, while the methyl ester can be removed by saponification. This enables chemists to sequentially unmask specific reactive sites for derivatization.
For example, after incorporating this residue into a peptide, the Boc group on the ε-amino group can be selectively removed, exposing a primary amine. This amine serves as a nucleophilic handle for attaching a wide array of functionalities, including:
Fluorophores or quenchers for creating FRET-based protease sensors.
Biotin tags for affinity purification or detection.
Small molecule drugs for targeted delivery.
Cross-linking agents to study molecular interactions.
This controlled, site-specific modification is crucial for building complex and biologically active molecules where the precise location of the functional group is critical for its activity.
Applications in Covalent Labeling and Probe Design
The ability to selectively deprotect the lysine side chain is heavily exploited in the design of chemical probes for biological research. chemimpex.com Once the ε-amino group is exposed, it can be used for covalent labeling of target proteins or for creating probes to investigate biological systems.
Table 2: Examples of Probe Design Using Derivatized Lysine
| Probe Type | Attached Moiety | Research Application |
|---|---|---|
| Fluorescent Probe | Fluorescent Dye (e.g., Fluorescein, Rhodamine) | Used in fluorescence microscopy to visualize the localization of a peptide or protein within a cell. |
| Affinity Probe | Biotin | Enables the isolation and identification of binding partners through streptavidin-based pull-down assays. |
| Photo-crosslinking Probe | Photoreactive Group (e.g., Benzophenone) | Used to covalently trap and identify interacting proteins upon UV irradiation. |
This strategy allows for the creation of customized probes to explore protein function, enzyme activity, and molecular interactions with high precision.
Precursor for Complex Organic Molecules and Materials
Beyond peptide synthesis, derivatives of lysine serve as monomers for the creation of advanced polymers and macrocyclic structures. chemimpex.com
Synthesis of Lysine-Based Polymers and Macrocyclic Compounds
This compound can act as a precursor for lysine-based polymers. chemimpex.com After removal of the protecting groups, the resulting molecule has three distinct reactive sites: the α-amino group, the ε-amino group, and the carboxylic acid. This trifunctional nature allows it to be incorporated into various polymer architectures.
Polyamides and Polypeptides: The amino and carboxyl groups can participate in polymerization reactions to form polyamides or polypeptide-like structures. The pendant side-chain amine can be used for post-polymerization modification to introduce specific functionalities along the polymer backbone.
Dendrimers: The lysine core is a classic building block for the synthesis of dendrimers, which are highly branched, tree-like macromolecules. Its multiple reactive sites allow for the iterative addition of new branches, creating well-defined structures used in drug delivery and gene therapy.
Macrocycles: The compound can be used in the synthesis of macrocyclic peptides or other macrocycles. Through high-dilution reactions that favor intramolecular cyclization, the N-terminus can be made to react with the C-terminus, forming a cyclic structure. These constrained molecules often exhibit enhanced biological activity and stability compared to their linear counterparts.
Preparation of Diverse Pharmaceutical Intermediates
This compound and its related lysine derivatives are essential starting materials in the creation of a wide array of pharmaceutical intermediates. chemimpex.com The presence of multiple, selectively protectable functional groups makes it a valuable scaffold for constructing complex molecular architectures.
Key applications include:
Bioactive Peptide Synthesis: The compound is a fundamental component in the solid-phase and solution-phase synthesis of peptides. chemimpex.com These synthetic peptides can be designed as analogs of endogenous peptides to act as enzyme inhibitors, receptor antagonists, or agonists, forming the basis for new therapeutic agents. nih.gov For instance, N²-(tert-butoxycarbonyl)-L-lysine methyl ester is a key chemical intermediate for synthesizing Boc-lysinated betulonic acid, which has shown significant growth inhibition of human prostate cancer cells. google.com
Prodrug Development: The modification of active pharmaceutical ingredients (APIs) with this amino acid derivative can be used to create prodrugs with improved pharmacokinetic profiles, such as enhanced solubility and bioavailability. chemimpex.com
Development of Drug Delivery Systems: Its chemical properties are leveraged in the development of sophisticated drug delivery systems designed for targeted release, potentially reducing side effects. chemimpex.comchemimpex.com
Synthesis of Lysine-Based Polymers: The compound can act as a precursor for the synthesis of specialized polymers with potential applications in biotechnology and materials science. chemimpex.com
The strategic use of this building block allows for the streamlined synthesis of complex molecules, leading to higher yields and facilitating the development of novel pharmaceutical compounds. chemimpex.comchemimpex.com
Formation of Schiff Bases and Related Derivatives
The formation of a Schiff base, or imine, is a chemical reaction between a primary amine and an aldehyde or ketone. libretexts.org In the context of the this compound molecule, the reactivity of its two amino groups differs significantly.
α-Amino Group: The alpha-amino group is N-methylated, making it a secondary amine. Secondary amines cannot form stable Schiff bases (imines) with aldehydes or ketones.
ε-Amino Group: The epsilon-amino group on the lysine side chain is a primary amine, which is the requisite functional group for Schiff base formation. reddit.com However, in the specified compound, this group is protected by a tert-butyloxycarbonyl (Boc) group.
Therefore, this compound as is cannot form a Schiff base at either amino position. However, a related derivative of this compound, generated by the selective deprotection of the ε-amino group (removal of the Boc group), can readily react with aldehydes or ketones. This reaction at the lysine side chain is biologically significant and widely exploited in chemical biology. The ε-amino group of lysine residues in proteins often participates in covalent interactions to form Schiff bases, which is crucial for protein stability and function, such as in the retinal-binding protein rhodopsin. wikipedia.org This reactivity, accessible after deprotection, makes derivatives of this compound valuable for creating specific bioconjugates or studying protein-ligand interactions where such linkages are important. wikipedia.orgnih.gov
Chemical Design for Enhanced Molecular Properties in Peptides
The chemical features of this compound—specifically the N-methylation and the Boc protecting group—are powerful tools for molecular engineering, used to bestow peptides with more favorable pharmaceutical properties.
Strategies for Improving Peptide Stability and Solubility through Methylation and Protection
Peptides often suffer from poor metabolic stability and low bioavailability, limiting their therapeutic potential. nih.gov N-methylation and the use of protecting groups like Boc are key strategies to overcome these limitations.
N-Methylation: The introduction of a methyl group on a peptide's backbone amide nitrogen has profound effects on its properties. nih.gov
Proteolytic Stability: N-methylation prevents the formation of the amide N-H bond, which is a key recognition point for many proteases. This modification confers high stability against enzymatic degradation, increasing the peptide's in vivo half-life. nih.govnih.govnih.gov
Conformational Constraint: The methyl group restricts the rotation around the peptide bond, influencing the peptide's secondary structure. This can lock the peptide into its bioactive conformation, potentially increasing its affinity and specificity for its target. nih.gov
Lipophilicity and Permeability: N-methylation generally increases the lipophilicity of a peptide, which can enhance its ability to cross cell membranes. nih.govrsc.org This modification has been shown to drastically improve the intestinal permeability and can lead to oral bioavailability of certain peptides. nih.gov
Boc Protection: While primarily a tool for synthesis, the Boc protecting group also influences peptide properties during their construction.
Solubility: The Boc group can enhance the solubility of amino acids and peptide intermediates in the organic solvents commonly used for synthesis. peptide.com This is particularly advantageous when synthesizing hydrophobic peptides that are prone to aggregation and difficult to handle. peptide.comnih.gov
Aggregation Prevention: In solid-phase peptide synthesis, Boc chemistry can be advantageous for sequences prone to aggregation. The acidic conditions used for Boc removal protonate the newly exposed amine, which reduces intermolecular hydrogen bonding that leads to aggregation. peptide.com
The combined effects of these modifications are summarized in the table below.
| Modification | Effect on Peptide Property | Rationale |
| N-Methylation | Increased Proteolytic Stability | Steric hindrance and removal of the N-H bond prevent protease recognition and cleavage. nih.gov |
| Increased Lipophilicity | The addition of a nonpolar methyl group reduces the overall polarity of the peptide backbone. rsc.org | |
| Enhanced Membrane Permeability | Higher lipophilicity and reduced hydrogen bonding capacity facilitate passage through lipid bilayers. nih.govnih.gov | |
| Conformational Rigidity | Rotation around the C-N bond is restricted, influencing the peptide's three-dimensional structure. nih.gov | |
| Boc Protection | Improved Solubility (during synthesis) | Increases solubility in organic solvents, aiding in handling and purification. peptide.com |
| Reduced Aggregation (during synthesis) | Acidic deprotection conditions protonate the N-terminus, preventing intermolecular hydrogen bonding. peptide.com |
Molecular Engineering for Specific Biological Interactions
The precise incorporation of N-methylated amino acids like this compound is a cornerstone of modern molecular engineering in peptide-based drug design. By altering the fundamental properties of the peptide backbone, researchers can fine-tune interactions with biological targets.
N-methylation serves as a subtle yet powerful modification that can lead to significant changes in biological activity. nih.gov By removing the hydrogen bond donor capacity of the amide nitrogen, N-methylation can disrupt or enhance key interactions with a receptor or enzyme active site. This can convert an agonist into an antagonist or improve the selectivity of a ligand for a specific receptor subtype. nih.govnih.gov For example, a full N-methyl scan of a cyclopeptidic somatostatin (B550006) analog demonstrated the power of this approach. nih.gov Similarly, modifying an integrin antagonist with multiple N-methylations increased its selectivity toward different integrin subtypes, showcasing the utility of this strategy in elucidating the bioactive conformation of a peptide. nih.gov
Furthermore, the conformational constraints imposed by N-methylation can pre-organize a peptide into a structure that more closely resembles the bound state, reducing the entropic penalty of binding and thus increasing affinity. nih.gov This rational design approach, enabled by building blocks such as this compound, is critical for developing new peptide therapeutics with high potency and specificity. chemimpex.com
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR for Proton Environment and Coupling Pattern Analysis
A ¹H NMR spectrum of N-Me-Lys(Boc)-OMe.HCl would be expected to show distinct signals for each unique proton in the molecule. Key expected resonances would include:
N-Methyl (N-CH₃): A singlet in the range of 2.5-3.0 ppm, corresponding to the three protons of the methyl group attached to the alpha-nitrogen.
Methoxy (B1213986) (O-CH₃): A sharp singlet around 3.7 ppm, representing the methyl ester protons.
Alpha-Proton (α-CH): A multiplet, likely a triplet or doublet of doublets, shifted downfield due to the adjacent electron-withdrawing ester and N-methyl groups.
Lysine (B10760008) Side Chain Protons (-CH₂-): A series of complex multiplets for the four methylene (B1212753) groups (β, γ, δ, ε) of the lysine side chain. The ε-CH₂ protons, being adjacent to the Boc-protected nitrogen, would appear as a distinct multiplet.
Boc Group ((CH₃)₃C-): A prominent singlet at approximately 1.4 ppm, integrating to nine protons, characteristic of the tert-butyl group.
Amine/Amide Protons (NH): Broad signals that may be solvent-exchangeable.
The coupling patterns (splitting of signals) would provide information on the number of adjacent protons, helping to confirm the connectivity of the carbon chain.
¹³C NMR for Carbon Backbone and Functional Group Assignment
The ¹³C NMR spectrum provides a signal for each unique carbon atom. Expected chemical shifts for this compound would be:
Carbonyl Carbons (C=O): Two signals in the downfield region (170-180 ppm) corresponding to the ester and the Boc carbamate (B1207046) carbonyls.
Boc Quaternary Carbon (C(CH₃)₃): A signal around 80 ppm.
Alpha-Carbon (α-C): A signal in the 50-60 ppm range.
Methoxy Carbon (O-CH₃): A signal around 52 ppm.
Lysine Side Chain Carbons (-CH₂-): Four distinct signals in the aliphatic region (20-40 ppm).
N-Methyl Carbon (N-CH₃): A signal in the 30-40 ppm range.
Boc Methyl Carbons ((CH₃)₃C-): A signal around 28 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Ester Carbonyl | 170-175 |
| Boc Carbonyl | 155-160 |
| Boc Quaternary Carbon | ~80 |
| Alpha-Carbon | 55-60 |
| Methoxy Carbon | ~52 |
| ε-CH₂ | ~40 |
| N-Methyl Carbon | 30-40 |
| β, γ, δ-CH₂ | 20-35 |
| Boc Methyl Carbons | ~28 |
Advanced 2D NMR Experiments for Comprehensive Structural Elucidation
To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be employed:
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other (typically on adjacent carbons), allowing for the mapping of the entire spin system of the lysine backbone and side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, providing a definitive link between the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for confirming the connectivity across quaternary carbons and heteroatoms, such as linking the methoxy protons to the ester carbonyl carbon and the N-methyl protons to the alpha-carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection and Fragmentation Pathways
ESI-MS is a soft ionization technique ideal for polar molecules like amino acid derivatives. In positive ion mode, this compound would be expected to show a prominent molecular ion peak [M+H]⁺, where M is the mass of the free base. The fragmentation pattern would likely involve the loss of the Boc group (-100 Da) and the methoxy group (-31 Da), providing key structural evidence.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula. By comparing the experimentally measured exact mass with the calculated mass for the expected formula (C₁₃H₂₇N₂O₄⁺ for the protonated molecule), the elemental composition can be confirmed with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.
Interactive Data Table: Expected HRMS Data
| Ion | Expected Formula | Calculated Exact Mass |
| [M+H]⁺ | C₁₃H₂₇N₂O₄⁺ | 275.1965 |
| [M-Boc+H]⁺ | C₈H₁₉N₂O₂⁺ | 175.1441 |
Chromatographic Analysis
Chromatography is the cornerstone for assessing the purity of this compound and for tracking the progress of reactions in which it is a reactant or product. The choice between high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) depends on the need for quantitative precision or rapid qualitative assessment.
High-Performance Liquid Chromatography (HPLC) is the definitive method for the quantitative analysis of this compound. Its high resolution and sensitivity allow for the accurate determination of purity and the precise monitoring of reaction kinetics.
Purity Assessment: Reversed-phase HPLC (RP-HPLC) is the most common modality for analyzing N-protected amino acid derivatives. tosohbioscience.com The purity of this compound is determined by injecting a solution of the compound onto a nonpolar stationary phase (typically C18 or C8 silica) and eluting with a polar mobile phase. A typical mobile phase consists of a gradient system of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. helixchrom.com The analyte is detected using a UV detector, typically at a low wavelength (210-220 nm) where the ester and carbamate functional groups have some absorbance, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). helixchrom.com The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all observed peaks. Purity levels for analogous protected amino acids are often expected to be ≥97-98%. sigmaaldrich.com
Reaction Monitoring: HPLC is an invaluable tool for monitoring the progress of reactions involving this compound, such as its incorporation into a peptide chain. nih.gov Small aliquots of the reaction mixture can be withdrawn at timed intervals, quenched, and analyzed. By comparing the peak areas of the starting material (this compound), intermediates, and the final product, chemists can determine the reaction's endpoint, identify the formation of byproducts, and optimize reaction conditions. For instance, in a peptide coupling reaction, one would observe the consumption of the this compound peak and the concurrent emergence of a new peak corresponding to the larger, and often more retained, peptide product.
Table 1: Representative RP-HPLC Method for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 Silica (B1680970) (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 214 nm or ELSD/CAD |
| Hypothetical Retention Time | ~12.5 minutes (Varies with exact system) |
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and convenient technique for the qualitative monitoring of reactions involving this compound. crsubscription.com It allows for the simultaneous analysis of multiple samples, providing a quick snapshot of the reaction's progress.
A small spot of the reaction mixture is applied to a TLC plate (typically silica gel), which is then placed in a chamber containing a suitable mobile phase (eluent). The eluent travels up the plate by capillary action, separating the components of the mixture based on their differential partitioning between the stationary and mobile phases. nih.gov Generally, less polar compounds, such as the fully protected this compound, will travel further up the plate (higher Retention Factor, Rf) than more polar compounds like unprotected amino acid starting materials or larger, more polar peptide products.
After development, the plate is dried and visualized. Since this compound and its derivatives are typically not colored, a chemical stain is required. A common choice is a ninhydrin (B49086) solution, which reacts with primary and secondary amines to produce colored spots, typically purple or yellow. crsubscription.com Other stains, such as potassium permanganate (B83412), can also be used to visualize organic compounds. By comparing the Rf value of the spots in the reaction mixture to those of the starting material and product standards, one can qualitatively assess the consumption of reactants and the formation of the desired product.
Table 2: Typical TLC Systems for Monitoring Reactions with this compound
| Parameter | System 1 (General Purpose) | System 2 (For Less Polar Compounds) |
|---|---|---|
| Stationary Phase | Silica Gel 60 F254 | Silica Gel 60 F254 |
| Mobile Phase | n-Butanol : Acetic Acid : Water (4:1:1) researchgate.net | 5-10% Methanol in Dichloromethane (B109758) |
| Visualization | Ninhydrin stain, followed by gentle heating nih.gov | Potassium permanganate stain |
| Expected Rf | Lower Rf due to polar mobile phase | Higher Rf due to nonpolar mobile phase |
Research Directions and Future Perspectives on Nε Methylated and Protected Lysine Derivatives
Development of Novel Nε-Modified Lysine (B10760008) Analogs with Tailored Reactivity and Orthogonal Protecting Groups
The synthesis of peptides containing specific Nε-modifications relies heavily on the availability of precisely protected amino acid building blocks. A key challenge lies in the development of protecting group strategies that are truly orthogonal, allowing for the selective deprotection and modification of a single lysine side chain within a complex peptide sequence.
Current strategies often employ protecting groups like Dde and ivDde, which are removable by hydrazinolysis and are stable to the piperidine (B6355638) used for Fmoc group cleavage. iris-biotech.de However, issues such as protecting group migration or "scrambling," particularly with Dde, can occur during the synthesis of long peptides. iris-biotech.de Furthermore, the robust nature of ivDde can sometimes make its complete removal difficult. iris-biotech.de This necessitates the exploration of new orthogonal protecting groups with fine-tuned stability and cleavability. Research is focused on developing novel groups that are completely stable during standard solid-phase peptide synthesis (SPPS) cycles but can be removed under highly specific and mild conditions, preventing damage to the growing peptide chain.
Future work will likely focus on:
New Cleavage Chemistries: Exploring protecting groups that can be cleaved by enzymatic action, photo-deprotection, or specific metal catalysts, offering new dimensions of orthogonality.
Fine-Tuning Stability: Creating a suite of protecting groups with a gradient of acid or base lability, allowing for sequential deprotection of multiple lysine residues within the same peptide.
Multifunctional Analogs: Designing lysine analogs where the Nε-position is pre-functionalized with moieties that can participate in bioorthogonal reactions, such as click chemistry, for subsequent labeling or conjugation.
| Protecting Group | Abbreviation | Cleavage Condition | Key Characteristics |
|---|---|---|---|
| (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Dde | Hydrazinolysis (e.g., 2% Hydrazine in DMF) | Orthogonal to Fmoc and Boc; susceptible to migration ("scrambling") in long syntheses. iris-biotech.de |
| (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | ivDde | Hydrazinolysis (e.g., 2% Hydrazine in DMF) | More stable than Dde, less prone to migration; can be difficult to remove completely. iris-biotech.de |
| 4-Methyltrityl | Mtt | Mildly acidic (e.g., dilute TFA) | Acid-labile group, orthogonal to Fmoc and Boc; useful for side-chain protection. iris-biotech.de |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic Acid - TFA) | Standard protecting group for Nα-amino groups in Boc/benzyl synthesis strategy. nih.gov |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | Standard protecting group for Nα-amino groups in Fmoc/tBu synthesis strategy. nih.gov |
Innovations in Stereoselective Synthesis of Nε-Methylated Amino Acids
Maintaining the stereochemical integrity of amino acids during synthesis and incorporation into peptides is paramount, as racemization can lead to diastereomeric mixtures that are difficult to separate and can have drastically different biological activities. The synthesis of Nε-methylated amino acids like N-Me-Lys(Boc)-OMe.HCl requires robust methods that prevent racemization at the α-carbon.
Convenient routes have been established for preparing building blocks such as Nα-Fmoc-Nε-(Boc, methyl)-L-lysine. researchgate.netnih.govresearchgate.net These methods often involve multi-step processes, including reductive alkylation, that must be carefully controlled to preserve the L-configuration. researchgate.netresearchgate.net Recent advances in catalysis and reaction methodology are driving innovations in this area.
Future research directions include:
Asymmetric Catalysis: The development of new chiral catalysts for the direct and stereoselective methylation of the lysine side chain, reducing the number of synthetic steps and the risk of racemization.
Enzymatic Synthesis: Harnessing enzymes, such as specific methyltransferases, for the highly selective and stereospecific methylation of lysine derivatives.
Improved Methodologies: Refining existing methods, such as the use of malonate derivatives and dibromobutane to create key intermediates, to enhance yields and stereochemical purity. nih.govresearchgate.net
Application in Automated Synthesis Platforms for High-Throughput Production
The demand for synthetic peptides for research and therapeutic development has driven the advancement of automated solid-phase peptide synthesis (SPPS). nih.gov These platforms enable the rapid and parallel synthesis of numerous peptides, making them indispensable tools. nih.govresearchgate.net The successful incorporation of modified amino acids, including Nε-methylated lysine derivatives, into these automated workflows is crucial for exploring their potential. peptide2.combeilstein-journals.org
Automated synthesizers, including those utilizing microwave assistance to accelerate coupling and deprotection steps, can readily accommodate building blocks like Nα-Fmoc-Nε-(Boc, methyl)-lysine. nih.gov This allows for the high-throughput production of peptide libraries where specific lysine residues are methylated, facilitating structure-activity relationship (SAR) studies. nih.govjpt.com The development of rapid manual synthesis methods also offers an intermediate throughput option for creating peptide libraries without requiring expensive automated systems. nih.gov
Future advancements will likely involve:
Optimized Coupling Reagents: Developing new activators and coupling reagents specifically designed to improve the efficiency of incorporating sterically hindered N-methylated amino acids.
Microfluidic Synthesis: The use of micro-flow technology to further automate and improve the efficiency of peptide synthesis, reducing reagent consumption and waste while allowing for precise control over reaction conditions. nii.ac.jp
Integrated Purification: Combining automated synthesis with high-throughput purification techniques, such as parallel solid-phase extraction (SPE) or HPLC, to streamline the entire production process from raw materials to purified peptide libraries. researchgate.net
Exploration in Combinatorial Chemistry and Library Generation for Drug Discovery
Combinatorial chemistry is a powerful strategy for drug discovery that involves the synthesis of large, diverse collections of compounds (libraries) that can be screened for biological activity. nih.govescholarship.org Nε-methylated lysine derivatives serve as valuable building blocks in the generation of peptide-based combinatorial libraries. researchgate.net N-methylation can improve the pharmacokinetic properties of peptides, such as increasing their stability against proteolysis and enhancing cell permeability. researchgate.net
By systematically incorporating Nε-methylated lysine at various positions within a peptide sequence, researchers can generate vast libraries of analogs. High-throughput screening of these libraries against a biological target can rapidly identify lead compounds with improved potency, selectivity, or drug-like properties. nih.gov Techniques like one-bead-one-compound libraries and DNA-encoded chemical libraries (DECLs) have enabled the creation and screening of millions or even billions of compounds. nih.gov
Future opportunities in this area include:
Greater Structural Diversity: Combining Nε-methylation with other modifications (e.g., cyclization, incorporation of other non-canonical amino acids) to create libraries with even greater structural and functional diversity.
Fragment-Based Discovery: Using small peptide fragments containing Nε-methylated lysine as starting points for building larger, more complex drug candidates.
Targeted Libraries: Designing focused libraries of Nε-methylated peptides around a known pharmacophore or binding motif to optimize interactions with a specific biological target.
Computational Chemistry and Molecular Modeling for Predictive Design and Understanding of Reactivity
Computational chemistry and molecular modeling have become indispensable tools in modern drug design and materials science. uw.edu These methods allow researchers to predict and rationalize the structural and energetic consequences of chemical modifications, such as Nε-methylation of lysine, before undertaking complex and costly synthesis. nih.govoup.com
Molecular modeling can provide insights into how Nε-methylation affects peptide conformation, receptor binding, and protein-protein interactions. tandfonline.com For instance, methylation alters the charge distribution, size, and hydrogen bonding capacity of the lysine side chain. nih.gov Quantum mechanics/molecular mechanics (QM/MM) hybrid methods can be used to model the reaction mechanism of enzymes that methylate or demethylate lysine, providing a detailed understanding of their catalytic processes. tandfonline.com This knowledge is critical for designing inhibitors or novel substrates. Furthermore, computational approaches can predict the impact of incorporating non-canonical amino acids on protein stability and binding affinity, guiding the design of new biomolecules with enhanced properties. nih.govasu.eduplos.org
| Computational Method | Application to Nε-Methylated Lysine | Key Insights Provided |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Simulating the behavior of peptides/proteins containing Nε-methylated lysine in a biological environment. | Peptide conformation, flexibility, solvent interactions, and stability. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions involving lysine methylation or demethylation. tandfonline.com | Reaction pathways, transition states, and catalytic mechanisms. |
| Protein Design Algorithms (e.g., Rosetta) | Predicting optimal sequences containing modified amino acids for a target structure or function. uw.edu | Effects on protein folding, stability, and binding affinity. nih.govplos.org |
| Free Energy Perturbation (FEP) | Calculating the change in binding affinity upon lysine methylation. | Quantitative prediction of binding energies and SAR. |
Future directions will focus on:
Improved Force Fields: Developing more accurate molecular mechanics force fields that can better represent the subtle electronic and steric effects of N-methylation.
Machine Learning and AI: Utilizing artificial intelligence to analyze large datasets from both computational simulations and experimental screens to predict the properties of novel Nε-modified lysine analogs and design new peptide therapeutics. oup.com
Integrated Platforms: Combining computational design with automated synthesis and high-throughput screening in a closed loop to accelerate the discovery and optimization of bioactive peptides.
Q & A
Q. What are the standard protocols for synthesizing N-Me-Lys(Boc)-OMe.HCl, and how can purity be validated?
Methodological Answer: this compound is synthesized via solid-phase peptide synthesis (SPPS) using protected amino acids. Key steps include:
- N-methylation : Enhanced Mitsunobu methods or Freidinger’s solution-phase methylation for introducing the N-Me group .
- Coupling : Use of coupling reagents like HATU/HOAt with collidine as a base to improve efficiency for sterically hindered N-methylated residues .
- Boc protection : tert-Butoxycarbonyl (Boc) groups are introduced to protect the ε-amino group of lysine during synthesis .
Q. Purity Validation :
Q. How should researchers characterize the physicochemical properties of this compound?
Methodological Answer:
- Solubility : Test in polar aprotic solvents (e.g., DMF, DCM) and aqueous buffers. Dilution ratios should be optimized experimentally, as solubility varies with concentration .
- Stability : Assess under acidic/neutral conditions (e.g., Boc deprotection requires HCl/dioxane) .
- Storage : Store at 2–8°C to prevent degradation, as recommended for similar lysine derivatives .
Advanced Research Questions
Q. How can coupling efficiency challenges with this compound in peptide synthesis be addressed?
Methodological Answer: N-methylation reduces nucleophilicity, complicating coupling. Strategies include:
- Reagent Selection : Use HATU/HOAt instead of HOBt/TBTU to enhance activation of N-methylated residues .
- Base Optimization : Collidine (over DIEA) minimizes steric hindrance during coupling .
- Extended Reaction Times : 2–4 hours for coupling steps to ensure completion .
Q. What advanced techniques validate the structural conformation of peptides containing this compound?
Methodological Answer:
- Circular Dichroism (CD) : Monitor α-helix/β-sheet content to confirm bioactive conformations .
- X-ray Crystallography : Resolve 3D structures (e.g., Cambridge Crystallographic Data Centre depositions for related compounds) .
- Molecular Dynamics Simulations : Predict solvent-exposed amide bonds where N-methylation retains receptor-binding conformations .
Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. HPLC) for this compound?
Methodological Answer:
- Cross-Validation : Compare NMR integrals (e.g., N-methyl protons at ~2.8 ppm) with HPLC retention times to identify impurities .
- Supplementary Techniques : Use mass spectrometry to detect adducts or degradation products not visible via NMR .
- Replicate Experiments : Repeat synthesis under controlled conditions to rule out procedural variability .
Q. What experimental design considerations are critical for incorporating this compound into receptor-targeted cyclic peptides?
Methodological Answer:
- Conformational Screening : Prioritize N-methylation of solvent-exposed residues (e.g., Lys9 in SST analogues) to retain receptor affinity .
- Cyclization Conditions : Perform under high dilution (0.1 mM) with HATU/HOBt to prevent oligomerization .
- Biological Assays : Include positive/negative controls (e.g., non-methylated analogs) to quantify potency changes (e.g., IC50 shifts) .
Methodological Tables
Q. Table 1. Key Reagents for this compound Synthesis
| Reagent | Role | Example Concentration | Reference |
|---|---|---|---|
| HATU | Coupling activator | 1.3 eq. | |
| Collidine | Base | 6.5 eq. | |
| HN(Me)OMe.HCl | Methylation agent | 2.1 eq. |
Q. Table 2. Analytical Standards for Characterization
| Technique | Parameter Measured | Acceptable Range | Reference |
|---|---|---|---|
| HPLC | Purity | ≥98% | |
| ESI-MS | Molecular weight | ±1 Da | |
| ¹H NMR | N-methyl signal integration | ~2.8 ppm |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
